molecular formula C16H26O B3136877 2,4,6-Triisopropylbenzyl alcohol CAS No. 4276-88-4

2,4,6-Triisopropylbenzyl alcohol

Cat. No. B3136877
CAS RN: 4276-88-4
M. Wt: 234.38 g/mol
InChI Key: DUIWWQGOQRQCRS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Alcohols, including 2,4,6-Triisopropylbenzyl alcohol, can undergo a variety of chemical reactions. These include reactions with sodium, combustion, and oxidation with acidified dichromate (VI) solution . Alcohols can also undergo dehydration to form alkenes .

Scientific Research Applications

Synthesis of Organic Compounds

2,4,6-Triisopropylbenzyl alcohol is utilized in organic synthesis. For example, it is involved in the treatment with tris(trimethylsilyl)silylmagnesium bromide, leading to the generation of various organic compounds including 2,4,6-triisopropylphenyl-tris(trimethylsilyl)silyl-methanol (Luderer, Reinke, & Oehme, 1996).

Catalysis in Chemical Reactions

The compound is used as a catalyst in chemical reactions. A practical method utilizing 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM), derived from it, aids in the p-methoxybenzylation of hydroxy groups. This method is beneficial due to its practicality and the stability of the TriBOT-PM reagent (Yamada, Fujita, Kitamura, & Kunishima, 2013).

Development of Manufacturing Processes

This compound plays a role in the development of manufacturing processes for pharmaceutical compounds. An example is its use in the synthesis of the ACAT inhibitor 2,6-diisopropylphenyl [(2,4,6-triisopropylphenyl)acetyl]sulfamate, where its derivative, 2,4,6-triisopropylbenzyl chloride, is a key intermediate (Dozeman, Fiore, Puls, & Walker, 1997).

Enzymatic Degradation in Waste Treatment

The compound is also relevant in waste treatment, particularly in the enzymatic degradation of pollutants. A study exploring the electroenzymatic method for treating TNT (2,4,6-trinitrotoluene) waste with lignin peroxidase shows the potential application of this compound-related compounds in environmental remediation (Lee, Gu, & Moon, 2001).

properties

IUPAC Name

[2,4,6-tri(propan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12,17H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWWQGOQRQCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2,4,6-triisopropylbenzoyl chloride (24.96 g, 0.094 mol) in ethyl ether (150 mL) was added in portions over 1 hour to lithium aluminum hydride (3.70 g, 0.097 mol) in ethyl ether (300 mL) keeping the temperature between -15° C. and -30° C. The reaction mixture was allowed to warm to room temperature over about 1 hour. The reaction mixture was cooled to 0° C. and quenched by adding saturated aqueous sodium bisulfate solution. The layers were separated, the aqueous layer was back-extracted with ethyl acetate, the organic layers were combined and dried (magnesium sulfate), filtered, and concentrated to a white solid (21.50 g, 98% crude). An analytical sample was obtained by filtering 1.0 g through silica gel using hexanes, then 5% ethyl acetate in hexanes as eluant yielding 0.778 g of the product as a white solid.
Quantity
24.96 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of commercially available 2,4,6-triiso-propylbenzoyl chloride (35 g, 131.2 mmol) in 400 mL ether was added slowly to a suspension of lithium aluminum hydride (LAH) (4.89 g, 131.2 mmol) in ether (300 mL) at -15° C. The mixture was slowly warmed to room temperature over 18 hours. Saturated Na2SO4 solution was added slowly and the ether layer was separated, dried over MgSO4, and evaporated to dryness. The compound was used in the next step without further purification; NMR (CDCl3):δ1.2-1.4 (m, 18H), 2.8-3.0 (m, 1H), 3.3-3.5 (m, 2H), 4.8 (s, 2H), 7.1 (s, 2H) ppm.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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